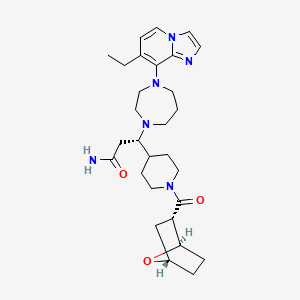

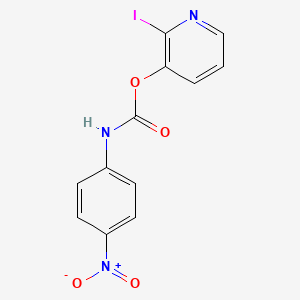

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 246021-94-3 . It has a molecular weight of 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is 1S/C12H8IN3O4/c13-11-10 (2-1-7-14-11)20-12 (17)15-8-3-5-9 (6-4-8)16 (18)19/h1-7H, (H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular weight of 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is 385.12 and its molecular formula is C12H8IN3O4 . The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen

Fluorescent pH Sensors

Researchers have explored the use of heteroatom-containing organic fluorophores, demonstrating their potential in serving as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) characteristics and intramolecular charge transfer (ICT), enabling their application in detecting acidic and basic organic vapors, as well as in solution and solid-state pH sensing. This highlights the compound's utility in environmental monitoring and biochemical assays (Yang et al., 2013).

Antineoplastic Drug Synthesis

A facile synthetic route has been investigated for the preparation of the antineoplastic drug GDC-0449, showcasing the relevance of similar chemical structures in pharmaceutical synthesis. This method emphasizes the use of stable reagents and controlled conditions to achieve high yields, underscoring the significance of such compounds in drug development (Cao et al., 2014).

Nitrobenzene Transformations in Catalysis

The carbonylation reaction of nitrobenzene to carbamate using a specific PdCl2/Fe/I2/Py catalyst system represents a multi-stage process with significant implications in catalysis. This research outlines the complex transformations nitrobenzene undergoes, contributing to our understanding of catalytic systems and their optimization for industrial applications (Skupińska & Karpińska, 2004).

Electrochemical Synthesis of Electrochromic Materials

The electrochemical synthesis of polycarbazole films from compounds with tri-carbazole structures, including ones similar to "2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate," demonstrates their application in creating electrochromic materials. These materials exhibit reversible electrochromic behavior, indicating their potential in smart windows and display technologies (Hsiao & Lin, 2016).

Photodegradation Studies

The study of intramolecular electron transfer in photolabile drugs shows the utility of compounds like "2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate" in understanding drug stability and the mechanisms of photodegradation. Such insights are crucial for the development of stable pharmaceuticals and for predicting their behavior under different environmental conditions (Fasani et al., 2006).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

(2-iodopyridin-3-yl) N-(4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8IN3O4/c13-11-10(2-1-7-14-11)20-12(17)15-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQKNAFIBICOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2682516.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2682518.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2682523.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2682524.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)

![Ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2682533.png)

![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2682535.png)